molecular formula C17H21NO2 B3114828 (R)-1-(benzylamino)-3-(benzyloxy)propan-2-ol CAS No. 205242-58-6

(R)-1-(benzylamino)-3-(benzyloxy)propan-2-ol

Cat. No. B3114828
CAS RN: 205242-58-6
M. Wt: 271.35 g/mol
InChI Key: RBWDXIHJXAZLIR-QGZVFWFLSA-N
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Description

“®-1-(benzylamino)-3-(benzyloxy)propan-2-ol” is a complex organic compound. It contains a propan-2-ol backbone with a benzylamino group at the first carbon and a benzyloxy group at the third carbon .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving propan-2-ol and the appropriate benzyl halides .


Molecular Structure Analysis

The molecular structure of this compound would include a three-carbon chain (propan-2-ol) with a benzylamino group attached to the first carbon and a benzyloxy group attached to the third carbon .


Chemical Reactions Analysis

In general, compounds like this could undergo a variety of reactions. For example, the propan-2-ol backbone could undergo elimination reactions to form alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzyl groups could increase its hydrophobicity compared to propan-2-ol .

Scientific Research Applications

  • Role in Organic Syntheses : This compound is used as a precursor in synthesizing (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone, an important intermediate in organic syntheses. This compound is involved in various chemical reactions, including alkylation, halogenation, and condensation processes, making it a versatile component in organic chemistry (Enders, Berg, & Jandeleit, 2003).

  • Synthesis of Chiral Compounds : It is used in the asymmetric synthesis of chiral compounds like (2R,3S)-4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles. These compounds are crucial for synthesizing chiral β-hydroxy-α-amino acids, highlighting its significance in producing compounds with potential pharmaceutical applications (Badorrey et al., 2000).

  • Intermediate in Pharmaceutical Synthesis : It serves as an important intermediate in the pharmaceutical industry. For instance, 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, synthesized from 3-aminobenzyl alcohol, can introduce various functional groups after the removal of the protection group, demonstrating its utility in synthesizing diverse pharmaceutical compounds (We, 2015).

  • Synthesis of Piperidine Derivatives : The compound is used in synthesizing piperidine derivatives with pharmaceutical relevance, such as (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol. These derivatives are synthesized with control over their stereochemistry, indicating their potential in pharmaceutical applications (Ortiz et al., 2012).

  • Benzylation of Alcohols : The compound is involved in the benzylation of alcohols, a key reaction in organic synthesis. For example, 2-Benzyloxy-1-methylpyridinium triflate is used to convert alcohols into benzyl ethers, demonstrating the compound's role in modifying the structure of alcohols and introducing benzyl groups (Poon & Dudley, 2006).

Mechanism of Action

The mechanism of action would depend on the specific context in which the compound is used. For example, if used as a reactant in a chemical reaction, its behavior would depend on the specific conditions and other reactants present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

(2R)-1-(benzylamino)-3-phenylmethoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c19-17(12-18-11-15-7-3-1-4-8-15)14-20-13-16-9-5-2-6-10-16/h1-10,17-19H,11-14H2/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWDXIHJXAZLIR-QGZVFWFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(COCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@H](COCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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